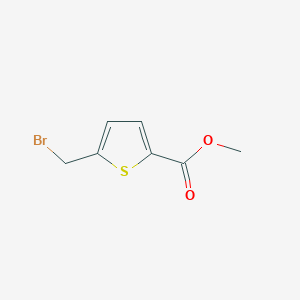

Methyl 5-(bromomethyl)thiophene-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(bromomethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOPHLFSDVVYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465475 | |

| Record name | methyl 5-(bromomethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108499-32-7 | |

| Record name | methyl 5-(bromomethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-(bromomethyl)thiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-(bromomethyl)thiophene-2-carboxylate

Introduction

Methyl 5-(bromomethyl)thiophene-2-carboxylate is a pivotal intermediate in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromomethyl group and a versatile methyl ester on a thiophene scaffold, makes it a valuable building block for the synthesis of a diverse array of complex molecules. The thiophene ring itself is a well-established pharmacophore, and the strategic placement of the bromomethyl and carboxylate moieties allows for sequential and site-selective modifications, enabling the construction of novel drug candidates and functional organic materials. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, complete with detailed experimental protocols, mechanistic insights, and thorough characterization data.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence starting from the commercially available methyl thiophene-2-carboxylate. This strategic approach ensures high yields and purity of the final product. The pathway involves:

-

Formylation: Introduction of a formyl group at the C5 position of the thiophene ring via a Vilsmeier-Haack reaction.

-

Reduction: Selective reduction of the formyl group to a hydroxymethyl group using a mild reducing agent.

-

Bromination: Conversion of the hydroxymethyl group to the target bromomethyl group using a suitable brominating agent.

This pathway is advantageous due to the accessibility of the starting material, the reliability of each transformation, and the relative ease of purification of the intermediates and the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 5-formylthiophene-2-carboxylate

The initial step involves the formylation of methyl thiophene-2-carboxylate at the electron-rich C5 position using the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]

Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve methyl thiophene-2-carboxylate (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM).

-

Add the solution of methyl thiophene-2-carboxylate dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford methyl 5-formylthiophene-2-carboxylate as a solid.

Step 2: Synthesis of Methyl 5-(hydroxymethyl)thiophene-2-carboxylate

The second step is the selective reduction of the aldehyde functionality of methyl 5-formylthiophene-2-carboxylate to the corresponding primary alcohol using sodium borohydride (NaBH₄). This reducing agent is chosen for its mildness, which prevents the reduction of the methyl ester group.[2][3]

Protocol:

-

Dissolve methyl 5-formylthiophene-2-carboxylate (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF) (1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of water.

-

Add 1 M hydrochloric acid to adjust the pH to ~7.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain methyl 5-(hydroxymethyl)thiophene-2-carboxylate, which can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.

Step 3: Synthesis of this compound

The final step is the conversion of the primary alcohol to the corresponding bromide. This is efficiently achieved using phosphorus tribromide (PBr₃) in an SN2 reaction.

Protocol:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve methyl 5-(hydroxymethyl)thiophene-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice-salt bath.

-

Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a beaker of ice-water.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Mechanistic Insight: The SN2 Bromination

The conversion of the hydroxymethyl group to the bromomethyl group with PBr₃ proceeds via a classic SN2 mechanism.[4][5][6][7] The hydroxyl group, being a poor leaving group, is first activated by reaction with PBr₃ to form a good leaving group, a dibromophosphite ester. Subsequently, a bromide ion, acting as a nucleophile, attacks the electrophilic carbon in a backside attack, displacing the leaving group and forming the C-Br bond.

Caption: SN2 mechanism for the bromination of the hydroxymethyl group with PBr₃.

Characterization

Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity. The following tables summarize the expected physicochemical and spectroscopic data.

Physicochemical Properties

| Property | Methyl thiophene-2-carboxylate | Methyl 5-formylthiophene-2-carboxylate | Methyl 5-(hydroxymethyl)thiophene-2-carboxylate | This compound |

| Molecular Formula | C₆H₆O₂S | C₇H₆O₃S | C₇H₈O₃S | C₇H₇BrO₂S |

| Molecular Weight | 142.18 g/mol | 170.19 g/mol | 172.20 g/mol | 235.10 g/mol [8] |

| Appearance | Colorless liquid | White to yellow solid | White solid | White to off-white solid |

Spectroscopic Data

¹H NMR Spectroscopy

| Compound | δ (ppm), Multiplicity, J (Hz), Assignment |

| Methyl thiophene-2-carboxylate | 7.80 (dd, J = 3.8, 1.2 Hz, 1H, H-5), 7.55 (dd, J = 5.0, 1.2 Hz, 1H, H-3), 7.10 (dd, J = 5.0, 3.8 Hz, 1H, H-4), 3.88 (s, 3H, -OCH₃) |

| Methyl 5-formylthiophene-2-carboxylate | 9.90 (s, 1H, -CHO), 7.85 (d, J = 4.0 Hz, 1H, H-3), 7.70 (d, J = 4.0 Hz, 1H, H-4), 3.92 (s, 3H, -OCH₃) |

| Methyl 5-(hydroxymethyl)thiophene-2-carboxylate | 7.65 (d, J = 3.7 Hz, 1H, H-3), 6.95 (d, J = 3.7 Hz, 1H, H-4), 4.80 (s, 2H, -CH₂OH), 3.85 (s, 3H, -OCH₃), 2.50 (br s, 1H, -OH) |

| This compound | 7.68 (d, J = 3.8 Hz, 1H, H-3), 7.15 (d, J = 3.8 Hz, 1H, H-4), 4.75 (s, 2H, -CH₂Br), 3.87 (s, 3H, -OCH₃) |

Note: Chemical shifts are approximate and may vary depending on the solvent and concentration. The coupling constant of ~4 Hz between H-3 and H-4 is characteristic for 2,5-disubstituted thiophenes.[9] The chemical shift of the benzylic-like bromomethyl protons is expected to be around 4.5-5.0 ppm.[4][7]

¹³C NMR Spectroscopy

| Compound | δ (ppm), Assignment |

| Methyl thiophene-2-carboxylate | 162.7 (C=O), 134.0 (C-2), 133.5 (C-5), 132.5 (C-3), 128.0 (C-4), 52.2 (-OCH₃)[10] |

| Methyl 5-formylthiophene-2-carboxylate | 183.0 (-CHO), 162.0 (C=O), 145.0 (C-5), 140.0 (C-2), 137.0 (C-3), 128.0 (C-4), 52.5 (-OCH₃) |

| Methyl 5-(hydroxymethyl)thiophene-2-carboxylate | 162.5 (C=O), 148.0 (C-5), 135.0 (C-2), 132.0 (C-3), 125.0 (C-4), 59.0 (-CH₂OH), 52.3 (-OCH₃) |

| This compound | 162.2 (C=O), 144.0 (C-5), 136.0 (C-2), 133.0 (C-3), 128.5 (C-4), 52.5 (-OCH₃), 28.0 (-CH₂Br) |

Note: Chemical shifts are approximate and based on typical values for similar structures. The chemical shift for a benzylic-like carbon attached to bromine is typically in the range of 25-40 ppm.[1][11]

Infrared (IR) Spectroscopy

| Compound | Key Absorption Bands (cm⁻¹) |

| Methyl 5-formylthiophene-2-carboxylate | ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1720 (C=O ester), ~1680 (C=O aldehyde), ~1450 (C=C aromatic)[6] |

| Methyl 5-(hydroxymethyl)thiophene-2-carboxylate | ~3400 (O-H broad), ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1715 (C=O ester), ~1450 (C=C aromatic) |

| This compound | ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1710 (C=O ester), ~1450 (C=C aromatic), ~1250 (C-O), ~600-700 (C-Br) |

Mass Spectrometry (MS)

For this compound, the mass spectrum (Electron Ionization) would be expected to show the molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

-

Expected [M]⁺: m/z 234

-

Expected [M+2]⁺: m/z 236

Key fragmentation patterns would likely involve the loss of the bromine atom (m/z 155) and the methoxy group (m/z 204/206).

Conclusion

This technical guide outlines a robust and efficient three-step synthesis for this compound, a key building block in modern organic synthesis. The detailed protocols for formylation, reduction, and bromination, along with a discussion of the reaction mechanism and comprehensive characterization data, provide researchers and drug development professionals with a reliable framework for the preparation and validation of this important intermediate. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of trustworthiness and reproducibility.

References

- Chad's Prep. Substitution with PBr3 & SOCl2. [Link]

- OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). [Link]

- Royal Society of Chemistry.

- Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- Organic Chemistry Data. Table of Characteristic Proton NMR Shifts. [Link]

- PubChem. 5-(Hydroxymethyl)thiophene-2-carboxylic acid. [Link]

- ChemBK.

- Royal Society of Chemistry. Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed-valence compounds. [Link]

- Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

- PubChem. 5-Methyl-2-thiophenecarboxaldehyde. [Link]

- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

- Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)

- NIST WebBook. 5-Methyl-2-thiophenecarboxaldehyde. [Link]

- PubChem. Methyl 5-(bromomethyl)

- Indian Academy of Sciences. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]

- NIST WebBook.

- Iowa State University. NMR Coupling Constants. [Link]

- Bruker.

- IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

- ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide. [Link]

- Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

- SpectraBase. 5-Methyl-2-thiophenecarboxaldehyde - Optional[13C NMR] - Spectrum. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. spectrabase.com [spectrabase.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Benzyl bromide(100-39-0) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. METHYL 5-FORMYL-2-THIOPHENECARBOXYLATE(67808-64-4) IR Spectrum [m.chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to Methyl 5-(bromomethyl)thiophene-2-carboxylate (CAS: 108499-32-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 5-(bromomethyl)thiophene-2-carboxylate, a key intermediate in synthetic organic chemistry. Recognizing the nuanced requirements of researchers and drug development professionals, this document eschews a rigid template in favor of a logically structured narrative that prioritizes scientific integrity, practical application, and in-depth understanding. The information herein is synthesized from established literature and safety data to provide a reliable resource for laboratory applications.

Core Compound Profile & Physicochemical Properties

This compound is a bifunctional molecule featuring a thiophene ring, an ester, and a reactive bromomethyl group. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1]

Molecular Structure & Identification

The structural representation of this compound is fundamental to understanding its reactivity and applications.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 108499-32-7 |

| Molecular Formula | C₇H₇BrO₂S |

| Molecular Weight | 235.10 g/mol [2] |

| IUPAC Name | This compound[2] |

| Canonical SMILES | COC(=O)C1=CC=C(S1)CBr[2] |

| InChI | InChI=1S/C7H7BrO2S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3[2] |

| InChIKey | GFOPHLFSDVVYGB-UHFFFAOYSA-N[2] |

Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are essential for reaction planning, purification, and safety assessments.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| XLogP3 | 2.4 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

Synthesis and Purification

The synthesis of this compound typically involves the bromination of a suitable precursor. A plausible and commonly employed synthetic strategy is the radical bromination of Methyl 5-methylthiophene-2-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of the target compound.

Sources

An In-Depth Technical Guide to Methyl 5-(bromomethyl)thiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of Methyl 5-(bromomethyl)thiophene-2-carboxylate, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, delve into its synthesis via radical bromination, analyze its characteristic reactivity, and highlight its applications as a versatile intermediate in the development of complex molecular architectures and pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the effective utilization of this reagent.

Introduction: The Thiophene Scaffold and a Key Intermediate

The thiophene ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to a benzene ring, combined with the unique electronic contributions of the sulfur heteroatom, allows thiophene-containing molecules to serve as effective bioisosteres and engage in favorable interactions with a wide range of biological targets.[2] Consequently, thiophene derivatives are integral components of numerous approved pharmaceuticals, demonstrating a vast spectrum of biological activities.[1]

This compound (CAS No. 108499-32-7) has emerged as a particularly valuable intermediate.[3] Its structure is bifunctional: the thiophene ring is activated by an electron-withdrawing methyl ester at the C2 position, while the C5 position is functionalized with a highly reactive bromomethyl group. This unique arrangement allows for sequential and regioselective modifications, making it an ideal starting point for the synthesis of diverse and complex molecules. This guide will elucidate the synthesis, reactivity, and strategic application of this compound, providing the technical detail necessary for its successful implementation in a research and development setting.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [4] |

| CAS Number | 108499-32-7 | [5] |

| Molecular Formula | C₇H₇BrO₂S | [5] |

| Molecular Weight | 235.10 g/mol | [4] |

| Appearance | Solid (Typical) | - |

| InChIKey | GFOPHLFSDVVYGB-UHFFFAOYSA-N | [4] |

| SMILES | COC(=O)C1=CC=C(S1)CBr |[4] |

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the thiophene ring (typically two doublets in the 6.8-7.8 ppm range), a singlet for the bromomethyl (-CH₂Br) protons (around 4.6 ppm), and a singlet for the methyl ester (-OCH₃) protons (around 3.8 ppm).

-

¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon of the ester, the carbons of the thiophene ring, the bromomethyl carbon, and the methyl ester carbon.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Synthesis: A Mechanistic Approach

The most common and efficient synthesis of this compound involves the free-radical bromination of its precursor, Methyl 5-methylthiophene-2-carboxylate. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, is the method of choice for this type of "benzylic" bromination.[6]

The causality behind this choice is rooted in selectivity. Using elemental bromine (Br₂) could lead to electrophilic substitution on the electron-rich thiophene ring.[7] NBS, however, provides a low, steady concentration of bromine radicals, which selectively abstract a hydrogen from the methyl group—the position most capable of stabilizing a radical intermediate, analogous to a benzylic position.[8]

Sources

- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Royal Pharm this compound 108499-32-7 Manufacturers - Jinlan Pharm-Tech [jl-pharms.com]

- 4. This compound | C7H7BrO2S | CID 11424851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Radical Bromination of Methyl 5-Methylthiophene-2-carboxylate

This guide provides a comprehensive technical overview of the radical bromination of methyl 5-methylthiophene-2-carboxylate, a critical reaction for the synthesis of versatile intermediates in drug discovery and materials science. We will delve into the mechanistic underpinnings of this transformation, provide validated experimental protocols, and discuss the key factors that govern its efficiency and selectivity.

Introduction: The Significance of Thiophene Derivatives

Thiophene and its derivatives are privileged heterocyclic motifs in medicinal chemistry and materials science.[1] The thiophene ring system is a bioisostere of the benzene ring and is present in numerous marketed drugs, including the anti-inflammatory agent suprofen and the anticoagulant rivaroxaban.[1] Functionalized thiophenes, particularly those bearing halogens, serve as crucial building blocks for creating complex molecular architectures through cross-coupling reactions.[2] The targeted synthesis of brominated thiophenes, such as methyl 5-(bromomethyl)thiophene-2-carboxylate, provides a synthetically useful handle for further molecular elaboration.[3][4]

Understanding the Reaction: Radical vs. Electrophilic Bromination

The bromination of thiophenes can proceed through two primary mechanistic pathways: electrophilic aromatic substitution and free radical halogenation.[5][6]

-

Electrophilic Bromination: Thiophene is an electron-rich aromatic system and readily undergoes electrophilic substitution, often at the C2 and C5 positions.[5] Reagents like bromine (Br₂) in the presence of a Lewis acid typically favor this pathway, leading to bromination on the thiophene ring itself.[7]

-

Radical Bromination: In contrast, radical bromination targets alkyl side chains, such as the methyl group in our substrate.[8] This reaction is typically initiated by light or a radical initiator and utilizes a source of bromine radicals, most commonly N-bromosuccinimide (NBS).[9][10] The key advantage of using NBS is that it provides a low, steady concentration of bromine, which favors the radical pathway over competitive electrophilic addition to the thiophene ring.[9][10][11]

For the synthesis of this compound, a radical pathway is essential to achieve selective bromination of the 5-methyl group.

Core Mechanism: A Step-by-Step Analysis

The radical bromination of methyl 5-methylthiophene-2-carboxylate with NBS proceeds via a classic free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[8]

1. Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation with UV light.[12][13] This generates two radicals. These initiator radicals then abstract a hydrogen atom from trace amounts of HBr present or react with NBS to generate a bromine radical (Br•).[14]

2. Propagation: This stage consists of a two-step cycle that generates the product and regenerates the bromine radical.

- Step 2a: Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the methyl group of methyl 5-methylthiophene-2-carboxylate. This is the rate-determining step and results in the formation of a resonance-stabilized thiophenylmethyl radical and hydrogen bromide (HBr). The stability of this radical intermediate is a key driving force for the reaction.

- Step 2b: Bromine Abstraction: The newly formed thiophenylmethyl radical reacts with a molecule of bromine (Br₂), which is generated in situ from the reaction of NBS with HBr, to yield the desired product, this compound, and a new bromine radical.[10][14] This bromine radical can then participate in another cycle of propagation.

3. Termination: The chain reaction is terminated when two radical species combine to form a non-radical product. This can occur through the combination of two bromine radicals, a bromine radical and a thiophenylmethyl radical, or two thiophenylmethyl radicals.

Caption: The free-radical chain mechanism of benzylic-type bromination.

Experimental Protocol: A Validated Procedure

This protocol outlines a reliable method for the synthesis of this compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| Methyl 5-methylthiophene-2-carboxylate | 18630-68-7 | 156.19 | 1.0 eq |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.99 | 1.1 eq |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.05 eq (catalytic) |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | Solvent |

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-methylthiophene-2-carboxylate (1.0 eq) and carbon tetrachloride (sufficient to make a ~0.5 M solution).

-

Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.[3]

Caption: A streamlined workflow for the synthesis of the target compound.

Factors Influencing Regioselectivity and Yield

Several factors can influence the outcome of the radical bromination:

-

Solvent Choice: Non-polar solvents like carbon tetrachloride or cyclohexane are typically used to minimize the solubility of NBS, which helps maintain a low concentration of bromine and favors the radical pathway.

-

Radical Initiator: The choice and amount of radical initiator are crucial. AIBN is a common choice due to its predictable decomposition rate. The amount should be catalytic, as too much can lead to unwanted side reactions.

-

Light: The reaction should ideally be carried out in the dark or with minimal exposure to light, unless photochemical initiation is intended, to prevent uncontrolled radical formation.

-

Substituent Effects: The electron-withdrawing nature of the methyl carboxylate group at the 2-position deactivates the thiophene ring towards electrophilic attack, further favoring the desired radical pathway on the 5-methyl group.

Troubleshooting and Safety Considerations

-

Formation of Ring-Brominated Byproducts: If significant amounts of ring-brominated products are observed, it may indicate that the bromine concentration is too high. Ensure the reaction is run in a suitable non-polar solvent and that the NBS is of good quality.

-

Dihalogenation: The formation of the dibrominated product at the methyl group can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long. Careful monitoring is key.

-

Safety: Carbon tetrachloride is a known carcinogen and is toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The radical bromination of methyl 5-methylthiophene-2-carboxylate is a robust and reliable method for the synthesis of a key synthetic intermediate. A thorough understanding of the underlying free-radical mechanism, careful control of reaction conditions, and adherence to safety protocols are paramount for achieving high yields and purity. This guide provides the necessary framework for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.

References

- Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation.Computational and Theoretical Chemistry, 2022. [Link]

- Chapter 9, thiophene.ScienceDirect. [Link]

- A novel method for the bromination of thiophenes.

- Mechanisms of bromination between thiophenes and NBS: A DFT investig

- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.Master Organic Chemistry. [Link]

- NBS: Radical Bromin

- Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxyl

- 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.Chemistry LibreTexts. [Link]

- Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells.RSC Publishing. [Link]

- Allylic Bromination by NBS with Practice Problems.Chemistry Steps. [Link]

- N-Bromosuccinimide (NBS).Organic Chemistry Portal. [Link]

- Free-radical halogen

- Radical initi

- Fiesselmann-type synthesis of...

- Radical Bromination: The Primary Alkane Reaction (Theory & Practice).YouTube. [Link]

- Radical Initiators and Inhibitors; Radical Bromin

- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.ResearchOnline@JCU. [Link]

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.Beilstein Journals. [Link]

- Visible light-induced bromine radical enhanced hydrogen atom transfer (HAT) reactions in organic synthesis.RSC Publishing. [Link]

- Synthesis of 2-Bromomethyl-5-bromothiophene?

- Thiophene: Bromin

- Methyl 5-(bromomethyl)

- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.MDPI. [Link]

- Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.MDPI. [Link]

- Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles.Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

- Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxyl

- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 3. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 4. This compound | C7H7BrO2S | CID 11424851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Radical initiator - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

The Paal-Knorr Thiophene Synthesis: A Comprehensive Technical Guide for the Modern Organic Chemist

Abstract

The Paal-Knorr synthesis, a classic transformation in heterocyclic chemistry, remains a highly relevant and powerful tool for the construction of substituted thiophenes.[1] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the Paal-Knorr thiophene synthesis. We will delve into the mechanistic nuances, explore the scope and limitations of the reaction, compare key sulfurizing agents, and provide detailed experimental protocols. Furthermore, this guide addresses the critical challenge of precursor availability by outlining modern synthetic strategies for accessing the requisite 1,4-dicarbonyl compounds. Practical insights into reaction optimization, troubleshooting common issues, and advanced purification techniques are also presented, alongside a discussion of the reaction's application in the synthesis of medicinally relevant compounds.

Introduction: The Enduring Legacy of a Classic Reaction

First described in the late 19th century, the Paal-Knorr synthesis provides a direct and versatile route to five-membered heterocycles from 1,4-dicarbonyl compounds.[2][3] The thiophene variant of this reaction involves the condensation of a 1,4-dicarbonyl with a sulfurizing agent to afford the corresponding thiophene.[4] The substitution pattern of the resulting thiophene is directly dictated by the substituents on the starting dicarbonyl compound, offering a high degree of control over the final product architecture. Thiophene moieties are prevalent in a wide range of pharmaceuticals, agrochemicals, and materials, making reliable methods for their synthesis a continued area of interest.[5] This guide aims to provide a holistic understanding of the Paal-Knorr thiophene synthesis, empowering chemists to effectively harness this reaction in their research and development endeavors.

Mechanistic Insights: A Tale of Thionation and Cyclization

While the precise mechanism of the Paal-Knorr thiophene synthesis is still a subject of some debate, it is generally accepted that the reaction does not proceed through a furan intermediate.[6][7] Early hypotheses suggesting the sulfurization of a pre-formed furan were largely dismissed based on experimental evidence showing that the direct thionation of 1,4-dicarbonyls gives superior and more consistent yields of thiophenes.[1][7]

The currently favored mechanistic pathway involves the initial thionation of one or both carbonyl groups of the 1,4-dicarbonyl precursor by the sulfurizing agent to form a thioketone intermediate.[1] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiophene ring.

The key steps are as follows:

-

Thionation: The sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, reacts with the carbonyl oxygen to form a thioxo derivative.

-

Enolization/Thioenolization: Tautomerization of the remaining carbonyl or thiocarbonyl group forms an enol or thioenol.

-

Intramolecular Cyclization: The nucleophilic enol/thioenol attacks the electrophilic thiocarbonyl/carbonyl carbon, leading to the formation of a five-membered ring intermediate.

-

Dehydration: Elimination of water and another equivalent of the sulfurizing agent's byproduct drives the aromatization to the final thiophene product.

Caption: Proposed mechanistic pathway of the Paal-Knorr thiophene synthesis.

The Heart of the Matter: 1,4-Dicarbonyl Precursors

A significant limitation of the Paal-Knorr synthesis is the availability of the 1,4-dicarbonyl starting materials.[1] However, numerous synthetic methods have been developed to address this challenge, providing access to a wide array of substituted 1,4-diketones.

The Stetter Reaction

The Stetter reaction is a powerful tool for the synthesis of 1,4-dicarbonyl compounds. It involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophilic carbene or cyanide.[1][8] This reaction allows for the formation of a diverse range of 1,4-diketones with good to excellent yields.[8]

Caption: General scheme of the Stetter reaction for 1,4-dicarbonyl synthesis.

Acyloin Condensation

The acyloin condensation of esters provides a route to α-hydroxy ketones, which can be further oxidized to 1,2-diketones. While not a direct route to 1,4-dicarbonyls, this method is a valuable precursor for certain substitution patterns.[6][9] The intramolecular version of this reaction is particularly useful for the synthesis of cyclic 1,4-dicarbonyl precursors.[9]

From Furans

Substituted furans can serve as valuable precursors to 1,4-dicarbonyl compounds through acidic hydrolysis. This approach is particularly useful when the desired furan is readily available.

Other Modern Methods

A variety of other modern synthetic methods have been developed for the synthesis of 1,4-dicarbonyls, including palladium-catalyzed coupling reactions and electrochemical methods.[10] These cutting-edge techniques offer access to complex and highly functionalized 1,4-dicarbonyl compounds.

Choosing Your Weapon: A Comparison of Sulfurizing Agents

The choice of sulfurizing agent is a critical parameter in the Paal-Knorr thiophene synthesis. The two most commonly employed reagents are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.

| Reagent | Structure | Advantages | Disadvantages |

| Phosphorus Pentasulfide (P₄S₁₀) | P₄S₁₀ | - Readily available and inexpensive. | - Often requires harsh reaction conditions (high temperatures).- Can lead to the formation of furan byproducts due to its strong dehydrating nature.[4]- Heterogeneous nature can lead to reproducibility issues. |

| Lawesson's Reagent | 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide | - Generally milder and more efficient than P₄S₁₀.- More soluble in organic solvents, leading to more homogeneous reaction mixtures.- Often provides higher yields and better selectivity for the thiophene product. | - More expensive than P₄S₁₀.- Can decompose at high temperatures.[11] |

In recent years, other thionating agents, such as the combination of P₄S₁₀ and hexamethyldisiloxane (HMDO), have been reported to offer advantages in terms of yield and ease of workup.

In the Trenches: Experimental Protocols

The following protocols provide a starting point for conducting the Paal-Knorr thiophene synthesis. Optimization may be required depending on the specific substrate.

Protocol 1: Conventional Heating

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1,4-dicarbonyl compound (1.0 equiv).

-

Add an anhydrous, high-boiling solvent such as toluene or xylene.

-

Add the sulfurizing agent (e.g., Lawesson's reagent, 0.5-1.0 equiv).

-

Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography, distillation, or recrystallization.

Protocol 2: Microwave-Assisted Synthesis

-

In a microwave reactor vial, combine the 1,4-dicarbonyl compound (1.0 equiv) and the sulfurizing agent (e.g., Lawesson's reagent, 0.5-1.0 equiv).

-

Add a suitable solvent (e.g., toluene or 1,2-dichloroethane).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a predetermined time (typically 10-30 minutes).

-

After cooling, work up the reaction as described in the conventional heating protocol.

Caption: A generalized experimental workflow for the Paal-Knorr thiophene synthesis.

Troubleshooting and Optimization

Even with established protocols, challenges can arise. This section addresses common problems and provides actionable solutions.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction.- Degradation of starting material or product.- Inefficient sulfurizing agent. | - Increase reaction time or temperature.- Use a milder sulfurizing agent like Lawesson's reagent.- Ensure the sulfurizing agent is fresh and dry. |

| Furan Byproduct Formation | - The sulfurizing agent is also acting as a dehydrating agent. | - Switch from P₄S₁₀ to Lawesson's reagent.- Lower the reaction temperature.- Use a less acidic sulfurizing agent if applicable. |

| Difficult Purification | - Presence of polar byproducts from the sulfurizing agent.- Similar polarity of the product and impurities. | - Filter the crude reaction mixture through a plug of silica gel before chromatography.- For volatile thiophenes, consider distillation.- If the product is a solid, recrystallization can be highly effective. |

| No Reaction | - Inactive sulfurizing agent.- Unreactive substrate. | - Use a fresh batch of the sulfurizing agent.- Increase the reaction temperature and/or use a more forcing solvent.- Consider a more reactive sulfurizing agent. |

Scope and Limitations: A Quantitative Look

The Paal-Knorr thiophene synthesis is generally tolerant of a wide range of substituents at the 2, 3, 4, and 5-positions of the thiophene ring. Alkyl, aryl, and ester groups are well-tolerated. However, the electronic nature of the substituents can influence the reaction rate and yield.

| R¹, R⁴ Substituents | R², R³ Substituents | Sulfurizing Agent | Conditions | Yield (%) | Reference |

| CH₃ | H | P₄S₁₀ | Toluene, reflux | 70-80 | [7] |

| Ph | H | Lawesson's Reagent | Toluene, 110 °C | 95 | [12] |

| Ph | Ph | P₄S₁₀ | Xylene, reflux | 85 | N/A |

| CO₂Et | CH₃ | Lawesson's Reagent | Microwave, 150 °C | 88 | [13] |

Generally, electron-donating groups on aryl substituents can facilitate the reaction, while strong electron-withdrawing groups may require more forcing conditions. Steric hindrance around the carbonyl groups can also slow down the reaction.

Advanced Purification Strategies

While standard techniques like column chromatography, distillation, and recrystallization are often sufficient, challenging purifications may require more specialized approaches.

-

Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications of closely eluting compounds, prep-TLC can be an effective method.

-

Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for the separation of thiophene derivatives, particularly for chiral separations.

-

Adsorptive Desulfurization: Techniques using specific adsorbents like activated carbon or zeolites can be employed to remove sulfur-containing impurities.[14]

Applications in Drug Development

The thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[4][5] The Paal-Knorr synthesis has been a valuable tool in the synthesis of these and other bioactive molecules. For instance, analogues of the COX-2 inhibitor Celecoxib, which feature a diarylheterocycle core, can be conceptualized through synthetic routes involving the formation of a substituted five-membered ring. While the direct synthesis of Celecoxib itself involves a different cyclization, the Paal-Knorr reaction provides a viable pathway to structurally related thiophene-based anti-inflammatory agents.[15][16][17] The ability to readily introduce diverse substituents makes this reaction particularly attractive for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.[18]

Conclusion

The Paal-Knorr thiophene synthesis, despite its century-old origins, remains a highly practical and versatile method for the preparation of substituted thiophenes. By understanding the underlying mechanism, carefully selecting the appropriate sulfurizing agent and reaction conditions, and having a robust strategy for the synthesis of the 1,4-dicarbonyl precursors, modern chemists can continue to leverage this powerful reaction to access a vast array of valuable thiophene-containing molecules for applications in drug discovery, materials science, and beyond.

References

- Paal–Knorr synthesis. (URL: [Link])

- Synthesis, Reactions and Medicinal Uses of Thiophene. (URL: [Link])

- Paal–Knorr synthesis. (URL: [Link])

- Acyloin Condens

- Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cycliz

- One-Pot Synthesis of 2-Cyano-1,4-diketones: Applications to Synthesis of Cyanosubstituted Furans, Pyrroles, and Dihydropyridazines. (URL: [Link])

- Separation of the hydrodesulphurisation products of thiophene by gas chrom

- Paal-Knorr Thiophene Synthesis. (URL: [Link])

- Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflamm

- Acyloin condens

- Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. (URL: [Link])

- Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. (URL: [Link])

- Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (URL: [Link])

- Paal-Knorr Thiophene Synthesis. (URL: [Link])

- Sila‐Stetter reaction by Scheidt for the synthesis of 1,4‐dicarbonyl compounds. (URL: [Link])

- Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black. (URL: [Link])

- Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (URL: [Link])

- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (URL: [Link])

- DISSERTATION THE STETTER REACTION: SCOPE AND MECHANISTIC INVESTIGATION Submitted by Jennifer Lynn Moore Department of Chemistry. (URL: [Link])

- Acyloin Ester Condens

- The Acyloin Condens

- THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIV

- Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cycliz

- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evalu

- Paal–Knorr synthesis of thiophene. (URL: [Link])

- Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (URL: [Link])

- Synthesis of acyloins (α-hydroxy carbonyl compounds). (URL: [Link])

- Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. (URL: [Link])

- Thin-layer chromatography of thiophene deriv

- Design, synthesis and bioactivities of Celecoxib analogues or deriv

- Paal–Knorr synthesis of pyrroles. (URL: [Link])

- Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. (URL: [Link])

- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (URL: [Link])

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. bspublications.net [bspublications.net]

- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 8. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Stetter Reaction [organic-chemistry.org]

- 14. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 15. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Aminothiophenes for Pharmaceutical Applications

Foreword: The Enduring Relevance of the Aminothiophene Scaffold

For researchers, scientists, and professionals in drug development, the efficient construction of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 2-aminothiophene moiety stands out as a "privileged scaffold," appearing in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in the pursuit of novel therapeutics.[2] The Gewald reaction, a multicomponent reaction first reported by Karl Gewald in 1961, remains one of the most robust and versatile methods for accessing these valuable structures.[3][4] This guide provides an in-depth technical exploration of the Gewald reaction, from its fundamental mechanism to practical, field-proven protocols and troubleshooting strategies, designed to empower scientists in their synthetic endeavors.

Core Principles: Understanding the Gewald Reaction Mechanism

The Gewald reaction is a one-pot synthesis that elegantly combines a carbonyl compound (ketone or aldehyde), an α-activated nitrile, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[5] The reaction proceeds through a cascade of three key steps: a Knoevenagel condensation, the addition of sulfur, and a subsequent intramolecular cyclization followed by tautomerization.[3]

A detailed mechanistic understanding is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges. Recent computational studies using Density Functional Theory (DFT) have further illuminated the reaction pathway.[6]

The generally accepted mechanism is as follows:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the α-activated nitrile. The base deprotonates the active methylene group of the nitrile, creating a nucleophile that attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[5] The removal of water formed in this step can be critical for driving the reaction forward, especially with less reactive ketones.[6]

-

Michael Addition of Sulfur: Elemental sulfur (S₈) is then activated and adds to the β-position of the α,β-unsaturated nitrile in a Michael-type addition. The exact mechanism of sulfur addition is complex and can involve the formation of polysulfide intermediates.[6][7] The choice of solvent and temperature can significantly influence the solubility and reactivity of sulfur.[6]

-

Intramolecular Cyclization and Tautomerization: The resulting thiolate intermediate undergoes an intramolecular nucleophilic attack on the nitrile group, leading to the formation of a five-membered ring. A final tautomerization yields the aromatic 2-aminothiophene product.[5] This final aromatization step is a significant thermodynamic driving force for the reaction.[6]

Caption: The mechanistic pathway of the Gewald reaction.

Scope and Limitations: A Chemist's Guide to Substrate Selection

The Gewald reaction is renowned for its broad substrate scope. However, understanding the electronic and steric limitations of the reactants is key to successful synthesis.

-

Carbonyl Component: A wide variety of aldehydes and ketones can be employed.

-

Cyclic ketones , such as cyclohexanone and cyclopentanone, are generally highly reactive and provide excellent yields.[8]

-

Acyclic ketones , like acetone and butanone, are also suitable substrates.

-

Aryl ketones , for instance, acetophenone, are known to be less reactive and may require modified conditions, such as higher temperatures or a two-step procedure, to achieve good yields.[3][9] Electron-donating groups on the aromatic ring tend to decrease reactivity, while electron-withdrawing groups can enhance it.

-

Aldehydes are generally more reactive than ketones. However, aldehydes with α-methylene groups can sometimes lead to side reactions.[10]

-

-

α-Activated Nitrile: The nitrile component must possess an acidic α-proton.

-

Malononitrile is highly reactive and often leads to high yields of 2-amino-3-cyanothiophenes.[11]

-

Ethyl cyanoacetate is another commonly used and effective substrate, yielding 2-amino-3-ethoxycarbonylthiophenes.[12]

-

Cyanoacetamide can also be used, providing access to 2-amino-3-carboxamidothiophenes.[10][13]

-

-

Base and Solvent: The choice of base and solvent is critical for the reaction's success.

-

Bases: Secondary amines like morpholine and piperidine , and tertiary amines such as triethylamine are commonly used.[14] The selection of the base can influence the rate of the initial condensation and the subsequent cyclization.

-

Solvents: Polar solvents like ethanol , methanol , and dimethylformamide (DMF) are often preferred as they enhance the solubility of elemental sulfur.[6] Green chemistry approaches have also demonstrated the use of water or solvent-free conditions.[15]

-

Field-Proven Experimental Protocols

The following protocols are provided as a practical starting point for laboratory synthesis. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC).

Protocol 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from Cyclohexanone and Malononitrile

This protocol is a classic example of the Gewald reaction with a highly reactive cyclic ketone.

-

Materials:

-

Cyclohexanone (10 mmol, 0.98 g)

-

Malononitrile (10 mmol, 0.66 g)

-

Elemental Sulfur (12 mmol, 0.38 g)

-

Morpholine (10 mmol, 0.87 g)

-

Ethanol (20 mL)

-

-

Procedure:

-

To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone, malononitrile, elemental sulfur, and ethanol.

-

Add morpholine to the stirred mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C) for 1-2 hours.

-

After completion, cool the reaction mixture to room temperature.

-

The product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol to yield a white to pale yellow crystalline solid.

-

Protocol 2: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate from Acetophenone and Ethyl Cyanoacetate

This protocol illustrates a one-pot method for less reactive aryl ketones.[15]

-

Materials:

-

Acetophenone (2 mmol, 0.24 g)

-

Ethyl cyanoacetate (2 mmol, 0.23 g)

-

Elemental Sulfur (2 mmol, 0.064 g)

-

Morpholine (2 mmol, 0.17 g)

-

-

Procedure:

-

Combine acetophenone, ethyl cyanoacetate, sulfur, and morpholine in a 50 mL round-bottomed flask.

-

Place the flask, open to the atmosphere, in a preheated oven at 120 °C for one hour.

-

After cooling, quench the crude reaction mixture with water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to obtain the desired product.

-

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields, especially for less reactive substrates.[6]

-

Materials:

-

Ketone/Aldehyde (10 mmol)

-

Malononitrile (10 mmol)

-

Elemental Sulfur (12 mmol)

-

KF-alumina (0.5 g)

-

-

Procedure:

-

In a 20 mL microwave reactor vial, combine the ketone or aldehyde, malononitrile, elemental sulfur, and KF-alumina.

-

Seal the vial and place it in a microwave synthesizer.

-

Irradiate the mixture at a suitable power and temperature (e.g., 100 W, 120 °C) for 5-15 minutes.

-

After cooling, extract the product with a suitable solvent (e.g., ethyl acetate) and filter to remove the catalyst.

-

Evaporate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

-

Data-Driven Optimization Strategies

The yield of the Gewald reaction is highly dependent on the interplay of substrates, catalysts, and reaction conditions. The following table provides a comparative overview of reported yields for various starting materials and conditions to guide your optimization efforts.

| Carbonyl Compound | Activated Nitrile | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 1 | 95 | [3] |

| Cyclopentanone | Malononitrile | L-proline | DMF | 60 | 3 | 92 | [11] |

| Acetophenone | Ethyl Cyanoacetate | Morpholine/AcOH | - | 120 | 6 | 70 | |

| Benzaldehyde | Malononitrile | Triethylamine | Water | RT | 24 | 99 | [15] |

| Cyclohexanone | Ethyl Cyanoacetate | Na₂CaP₂O₇ | Water | Reflux | 0.5 | 87 | [8] |

| 4-Methoxyacetophenone | Ethyl Cyanoacetate | Morpholine/AcOH | - | 120 | 36 | 31 | |

| Propanal | Malononitrile | Triethylamine | Ethanol | 50 | 2 | 85 | [10] |

Troubleshooting Common Challenges

Even with a robust reaction like the Gewald synthesis, challenges can arise. This section provides a systematic approach to troubleshooting common issues.

Caption: A troubleshooting flowchart for the Gewald reaction.

-

Low or No Yield:

-

Inefficient Knoevenagel Condensation: For less reactive ketones, the initial condensation may be the rate-limiting step. Consider using a stronger base, a higher reaction temperature, or removing water using a Dean-Stark apparatus.[6]

-

Poor Sulfur Reactivity: Ensure elemental sulfur is finely powdered for better dispersion. Using a polar solvent like ethanol or DMF can improve its solubility and reactivity. Gentle heating (40-60 °C) is often beneficial.[6]

-

Steric Hindrance: For sterically hindered substrates, a two-step procedure is often more effective. First, isolate the α,β-unsaturated nitrile, then react it with sulfur and base in a separate step.[7]

-

-

Formation of Side Products:

-

Dimerization of the α,β-unsaturated nitrile: This is a common side reaction. To minimize it, optimize the reaction temperature (often lower temperatures are better) and consider a slower, controlled addition of reagents.[7]

-

Polymerization: Dark brown or tarry reaction mixtures often indicate polymerization, which can be caused by excessively high temperatures. Ensure careful temperature control and use pure starting materials.[7]

-

-

Purification Challenges:

-

The crude product may contain unreacted starting materials, sulfur, and side products.

-

Recrystallization from a suitable solvent (e.g., ethanol) is often effective for purifying solid products.

-

If recrystallization is insufficient, column chromatography on silica gel is a reliable method for obtaining highly pure 2-aminothiophenes.

-

Applications in Drug Development: From Bench to Blockbuster

The versatility of the Gewald reaction has made it a valuable tool in the synthesis of numerous pharmaceutical agents. The resulting 2-aminothiophene core can be readily functionalized to create diverse libraries of compounds for drug discovery programs.

Case Study 1: Olanzapine

Olanzapine is an atypical antipsychotic drug widely used in the treatment of schizophrenia and bipolar disorder. A key intermediate in its synthesis is prepared via a Gewald reaction.[14]

The synthesis begins with the Gewald reaction of propionaldehyde, malononitrile, and sulfur to form 2-amino-5-methylthiophene-3-carbonitrile. This intermediate is then further elaborated to construct the final thienobenzodiazepine structure of olanzapine.

Caption: The role of the Gewald reaction in Olanzapine synthesis.

Case Study 2: Tinoridine

Tinoridine is a non-steroidal anti-inflammatory drug (NSAID). Its synthesis also features a key Gewald reaction step.[14] The reaction involves the condensation of N-benzyl-4-piperidone, ethyl acetoacetate, and sulfur to construct the core 2-aminothiophene scaffold of the drug.

Conclusion: A Timeless Reaction for Modern Chemistry

The Gewald reaction, more than half a century after its discovery, continues to be a cornerstone of heterocyclic synthesis. Its operational simplicity, broad substrate scope, and the pharmaceutical importance of its products ensure its enduring relevance. By understanding the underlying mechanism, carefully selecting substrates and conditions, and employing systematic troubleshooting, researchers can effectively harness the power of this remarkable multicomponent reaction to accelerate the discovery and development of new medicines.

References

- MDPI. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(9), 14689-14701. [Link]

- Huang, Y., & Dömling, A. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. [Link]

- Khosravi, I., & et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]

- Wang, T., & et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]

- Tormyshev, V. M., & et al. (2005). Aryl Alkyl Ketones in a One-Pot Gewald Synthesis of 2-Aminothiophenes. European Journal of Organic Chemistry, 2005(19), 4140-4147. [Link]

- Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. [Link]

- El-Gazzar, A. B. A., & et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 241, 114634. [Link]

- Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. 4(2), 613-618. [Link]

- Wikipedia. (n.d.). Gewald reaction. [Link]

- ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

- J&K Scientific LLC. (n.d.). Gewald Reaction. [Link]

- ResearchGate. (2020).

- ResearchGate. (2015). Gewald reaction and apply in drug synthesis. [Link]

- Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Thiophene Esters

Introduction

The thiophene nucleus, a five-membered sulfur-containing heterocycle, is a cornerstone in the landscape of medicinal chemistry and materials science.[1][2] Its derivatives, particularly substituted thiophene esters, exhibit a remarkable breadth of pharmacological activities, underpinning the development of numerous therapeutic agents.[3][4][5][6] The structural versatility of the thiophene ring allows for precise modulation of physicochemical and pharmacokinetic properties through the introduction of various substituents, enabling the optimization of efficacy and selectivity for diverse biological targets.[3][7]

This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, and applications of substituted thiophene esters, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore the intricate relationship between chemical structure and biological function.

I. Synthetic Strategies for Substituted Thiophene Esters: A Mechanistic Perspective

The construction of the thiophene ring can be achieved through several named reactions, each offering distinct advantages in terms of substituent patterns and functional group tolerance.[1] The choice of synthetic route is paramount and is dictated by the desired substitution pattern on the final thiophene ester.

Gewald Aminothiophene Synthesis

The Gewald reaction is a versatile and widely employed method for the synthesis of polysubstituted 2-aminothiophenes, which can be further functionalized to esters.[8][9] This one-pot, multi-component condensation involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[8][10]

Causality of Experimental Choices: The reaction proceeds via an initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester.[8] The choice of base (often a secondary amine like morpholine or piperidine) is crucial for facilitating this initial condensation without promoting unwanted side reactions. The elemental sulfur then acts as the sulfur source for the subsequent cyclization. Microwave irradiation has been shown to improve reaction yields and reduce reaction times, offering a more efficient and "green" alternative to conventional heating.[10]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene-3-carboxylate

-

Reaction Setup: To a solution of the ketone (1.0 eq) and the ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq) and a catalytic amount of morpholine.

-

Reaction Execution: Stir the mixture at room temperature or heat under reflux until the starting materials are consumed (monitored by TLC). For microwave-assisted synthesis, heat the reaction mixture in a sealed vessel at a specified temperature and time.

-

Work-up and Purification: After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Caption: Workflow for the Gewald Aminothiophene Synthesis.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid esters in the presence of a base.[11] This method is particularly useful for accessing thiophenes with a hydroxyl group at the 3-position, which can be a key pharmacophore.

Causality of Experimental Choices: The reaction is initiated by the deprotonation of the thioglycolic acid ester, which then undergoes a Michael addition to the α,β-acetylenic ester.[11] A subsequent intramolecular cyclization and tautomerization leads to the final 3-hydroxythiophene ester. The choice of a non-nucleophilic base is important to avoid competing reactions with the acetylenic ester.

Experimental Protocol: Fiesselmann Synthesis of a Methyl 3-hydroxythiophene-2-carboxylate

-

Reaction Setup: To a solution of methyl thioglycolate (1.0 eq) in a suitable solvent like THF, add a base such as potassium tert-butoxide (1.1 eq) at 0 °C.

-

Addition of Alkyne: Slowly add a solution of the α,β-acetylenic ester (1.0 eq) in THF to the reaction mixture.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. eprajournals.com [eprajournals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

Reactivity of the bromomethyl group on a thiophene ring

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group on a Thiophene Ring

Authored by: A Senior Application Scientist

Foreword

The thiophene nucleus is a privileged scaffold in the realms of medicinal chemistry and materials science.[1][2][3][4] Its unique electronic properties, arising from the sulfur heteroatom within an aromatic five-membered ring, make it a versatile building block for creating novel therapeutic agents and functional materials.[2][5][6] Among the various functionalized thiophenes, those bearing a bromomethyl group stand out due to their exceptional reactivity. This group acts as a potent electrophilic handle, enabling a vast array of synthetic transformations.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to provide a deep, mechanistic understanding of the reactivity of the bromomethyl group on a thiophene ring. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature, empowering you to leverage these critical synthons with precision and confidence in your own research endeavors.

The Bromomethylthiophene Synthon: An Overview of Reactivity

The reactivity of a bromomethyl group attached to a thiophene ring is analogous to that of a benzylic bromide, a fact that underpins its synthetic utility. The carbon of the bromomethyl group is highly electrophilic, making it an excellent target for nucleophilic attack. This heightened reactivity stems from two primary factors:

-

Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, as it is a weak base and can stabilize the negative charge effectively.

-